[(5-Bromo-2-methoxyphenyl)methyl]diethylamine CAS number and properties
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine CAS number and properties
An In-Depth Technical Guide to [(5-Bromo-2-methoxyphenyl)methyl]diethylamine
Abstract
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine, identified by CAS number 7062-20-6, is a substituted benzylamine that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry.[1] This technical guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The document elucidates the causality behind synthetic choices and the strategic importance of the compound's functional groups—the bromo moiety for cross-coupling reactions and the diethylaminomethyl group for modulating physicochemical properties. Detailed protocols and workflow visualizations are provided to empower researchers in leveraging this key intermediate for the creation of novel molecular architectures.
Core Chemical and Physical Properties
A comprehensive understanding of a compound's properties is foundational to its effective application in research and development. The key physicochemical data for [(5-Bromo-2-methoxyphenyl)methyl]diethylamine are summarized below.
| Property | Value | Source |
| CAS Number | 7062-20-6 | [1] |
| IUPAC Name | n-(5-bromo-2-methoxybenzyl)-n-ethylethanamine | [1] |
| Molecular Formula | C12H18BrNO | [1] |
| Molecular Weight | 272.19 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Data not available; likely an oil or low-melting solid | |
| Storage | Store at room temperature | [1] |
| SMILES | CCN(CC)CC1=C(OC)C=CC(Br)=C1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine is most efficiently achieved via reductive amination, a cornerstone reaction in medicinal chemistry for its high yields and operational simplicity. This pathway offers a clear and reliable method for constructing the target tertiary amine from readily available starting materials.
Recommended Synthetic Pathway: Reductive Amination
The preferred synthetic route begins with 5-Bromo-2-methoxybenzaldehyde (CAS: 25016-01-7) and diethylamine.[2] The reaction proceeds in two key stages, which can often be combined in a one-pot protocol:
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Iminium Ion Formation: The aldehyde reacts with the secondary amine (diethylamine) under mildly acidic conditions to form a resonance-stabilized iminium ion. The acidic catalyst is crucial as it protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
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Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is introduced. These reagents are selective for the iminium ion over the starting aldehyde, preventing the undesired reduction of the aldehyde to an alcohol. The hydride attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
Reactivity and Strategic Applications in Drug Discovery
The synthetic value of [(5-Bromo-2-methoxyphenyl)methyl]diethylamine is derived from its distinct functional groups, which provide orthogonal reactivity. This allows for its strategic incorporation into complex molecules, making it a staple intermediate in drug discovery programs.[3]
The Benzylamine Scaffold
Substituted benzylamines are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[4] This structural motif is found in compounds designed as enzyme inhibitors, receptor modulators, and antimicrobial agents.[4][5][6] The diethylaminomethyl group of this specific compound can influence key drug-like properties, including:
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Solubility: The tertiary amine is basic and can be protonated at physiological pH, which can significantly enhance aqueous solubility.
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Pharmacokinetics: The lipophilicity and basicity of the amine group can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
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Target Binding: The amine can serve as a key hydrogen bond acceptor or participate in ionic interactions with biological targets, such as the aspartate residue in the S1 pocket of trypsin-like proteases.[5]
The Aryl Bromide Handle
The bromine atom on the aromatic ring is the compound's most versatile reactive site for molecular elaboration. It serves as an excellent leaving group for a wide range of transition-metal-catalyzed cross-coupling reactions.[7][8] This functionality is critical for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
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Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form biaryl structures.
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Stille Coupling: Reaction with organostannanes.
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Negishi Coupling: Reaction with organozinc compounds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
The methoxy group at the 2-position influences the electronic environment of the aromatic ring, which can affect the rates and selectivity of these coupling reactions.[7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, self-validating methodology for using [(5-Bromo-2-methoxyphenyl)methyl]diethylamine in a Suzuki-Miyaura cross-coupling reaction. The rationale behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-{[2-methoxy-5-(4-methylphenyl)]benzyl}-N-ethylethanamine.
Materials:
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[(5-Bromo-2-methoxyphenyl)methyl]diethylamine (1.0 eq)
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4-Methylphenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Sodium Carbonate (Na₂CO₃) (2.0 eq)
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Toluene (solvent)
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Water (co-solvent)
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Nitrogen or Argon gas supply
Procedure:
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Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add [(5-Bromo-2-methoxyphenyl)methyl]diethylamine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
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Rationale: The use of a flame-dried flask and inert gas is critical to exclude oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause side reactions.
-
-
Catalyst Addition: Briefly remove the stopper and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).
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Rationale: The Pd(0) catalyst is the active species that initiates the catalytic cycle through oxidative addition into the carbon-bromine bond of the aryl bromide.[7]
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-
Solvent Addition and Degassing: Add toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes while stirring.
-
Rationale: A biphasic solvent system is often used. The organic solvent (toluene) dissolves the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base (Na₂CO₃). Degassing is a crucial step to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring is required to ensure efficient mixing between the two phases, which is essential for the reaction to proceed.
-
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
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Rationale: The aqueous work-up removes the inorganic base and salts. Purification via chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
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Safety and Handling
As a chemical intermediate, [(5-Bromo-2-methoxyphenyl)methyl]diethylamine requires careful handling in a controlled laboratory environment.
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Hazard Classification: The compound is associated with the GHS07 pictogram and the signal word "Warning".[1]
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Primary Hazards: May be harmful if swallowed and causes eye irritation.[1][9] May cause skin irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.[10]
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First Aid:
Conclusion
[(5-Bromo-2-methoxyphenyl)methyl]diethylamine is a strategically important intermediate for chemical and pharmaceutical research. Its dual functionality—a versatile aryl bromide for cross-coupling and a modulatory benzylamine group—provides chemists with a powerful tool for the efficient synthesis of complex and diverse molecular entities. The protocols and insights provided in this guide are intended to facilitate its effective use in advancing drug discovery and organic synthesis programs.
References
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Pharmaffiliates. Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. [Link]
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Pharmaffiliates. Exploring 1-Bromo-3,5-Dimethoxybenzene: Properties and Applications. [Link]
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Pharmaffiliates. Exploring 1-Bromo-2,4-Dimethoxybenzene: Properties and Applications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Power of 1-Bromo-3,5-dimethoxybenzene in Drug Discovery. [Link]
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Pharmaffiliates. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]
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National Center for Biotechnology Information. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]
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National Center for Biotechnology Information. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]
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ResearchGate. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. [Link]
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PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
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